N-(2,3-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

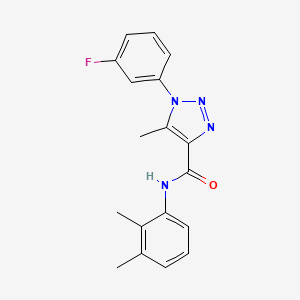

N-(2,3-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 5-methyl group, a 3-fluorophenyl moiety at the 1-position, and a 2,3-dimethylphenyl carboxamide group at the 4-position.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-11-6-4-9-16(12(11)2)20-18(24)17-13(3)23(22-21-17)15-8-5-7-14(19)10-15/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVIMHLQUGUNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring which is known for its diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : C18H19FN4O

- Molecular Weight : 324.37 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : The compound is synthesized through a cycloaddition reaction between azides and alkynes.

- Carboxamide Formation : The introduction of the carboxamide group is achieved via acylation reactions.

Anticancer Activity

Recent studies have shown that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds like this compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, they can target proteins such as EGFR (epidermal growth factor receptor) and modulate downstream signaling pathways such as MAPK (mitogen-activated protein kinase) .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 1.1 | Apoptosis induction via caspase activation | |

| HCT-116 | 2.6 | Inhibition of tumor cell migration | |

| HepG2 | 1.4 | Downregulation of Bcl-2 protein expression |

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens. Research indicates that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound in various cancer cell lines. The compound exhibited potent antiproliferative activity with an IC50 value indicating effective inhibition of cell growth and induction of apoptosis through caspase pathways .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of triazole derivatives, including this compound. Results showed significant inhibition against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Research Findings

Several studies have highlighted the biological potential of triazole-containing compounds:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes crucial for cancer cell survival and proliferation.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, contributing to its anticancer properties.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(2,3-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. Research indicates that triazole derivatives exhibit significant antiproliferative activity against various cancer cell lines.

In Vitro Studies

For instance, related compounds have shown IC50 values indicating their effectiveness against specific cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 15.0 ± 0.5 |

| Related Compound | MCF7 (breast cancer) | 10.5 ± 0.8 |

| Doxorubicin | MCF7 (breast cancer) | 0.25 ± 0.02 |

The mechanism of action for these compounds often involves the inhibition of key signaling pathways such as the ERK pathway, which is crucial for cell proliferation and survival.

Antibacterial Activity

Compounds in the triazole family have also demonstrated antibacterial properties. Research has shown that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and protein production.

Case Studies

Several studies have focused on the biological assessment of triazole derivatives:

- Study on Triazole Derivatives : A comprehensive investigation into the structure-activity relationship (SAR) of triazole compounds revealed that modifications at specific positions significantly enhance anticancer activity.

- Fluorinated Triazoles : A study demonstrated that fluorinated phenyl groups in triazoles improve solubility and bioavailability, making them more effective against resistant cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,3-triazole-4-carboxamides to highlight substituent effects, synthetic methodologies, and inferred biological activities.

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous compounds. †Inferred from 's Wnt/β-catenin pathway focus.

Key Observations:

Substituent Effects: 1-Position: Fluorine (target) vs. chlorine (E141-0655) or bromine () alters electronic properties and steric bulk. Fluorine’s electronegativity may enhance dipole interactions in target binding .

Synthetic Methodologies :

- Most analogs (e.g., 3l, 3m) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amide coupling (e.g., thionyl chloride-mediated; ) .

Biological Relevance :

- Triazole carboxamides in are linked to Wnt/β-catenin pathway inhibition, improving glucose/lipid metabolism. The target compound’s fluorine and methyl groups may optimize metabolic stability or receptor selectivity .

- Fluorinated analogs (e.g., ) often exhibit improved pharmacokinetic profiles due to enhanced membrane permeability .

Analytical Characterization :

- Consistent use of NMR, HRMS, and HPLC for structural confirmation (e.g., 3l’s δ 7.75 ppm for aromatic protons; ’s δ 2.57 ppm for methyl groups) .

Q & A

Q. What synthetic methodologies are employed for preparing N-(2,3-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, ensuring regioselectivity at the 1,4-position .

- Carboxamide coupling via activation of the carboxylic acid intermediate (e.g., using EDCI/HOBt) with 2,3-dimethylaniline under inert conditions .

- Optimized reaction conditions :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Triazole formation | CuI, DIPEA, DMF, 60°C | 75-85% | TLC, NMR |

| Carboxamide coupling | EDCI, HOBt, DCM, RT | 60-70% | NMR, HRMS |

Q. Which analytical techniques confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) :

- NMR identifies substituent positions (e.g., methyl groups at 2,3-dimethylphenyl: δ 2.25–2.30 ppm) .

- NMR confirms fluorophenyl incorporation (δ -110 to -115 ppm) .

Q. What are the primary challenges in purifying this compound?

- Byproduct formation : Competing regioisomers during CuAAC require silica gel chromatography (hexane:EtOAc gradient) .

- Hydrophobicity : Reverse-phase HPLC (C18 column, acetonitrile/water) isolates the target from unreacted aryl precursors .

Advanced Research Questions

Q. How can crystallographic data resolve structural contradictions in triazole derivatives?

- Twinning correction : SHELXL’s TWIN/BASF commands address pseudo-merohedral twinning observed in fluorophenyl-containing analogs .

- Disorder modeling : Split-atom refinement for overlapping methyl/fluorophenyl groups, guided by residual density maps (e.g., 2Fo-Fc > 3σ) .

- Validation tools : WinGX’s PARST cross-checks bond lengths/angles against Cambridge Structural Database norms .

Q. What strategies mitigate low aqueous solubility in pharmacological assays?

- Co-solvent systems : DMSO (≤5% v/v) with PEG 400 enhances solubility while maintaining cell viability .

- Nanoformulation : Liposomal encapsulation (e.g., phosphatidylcholine/cholesterol) improves bioavailability in in vivo models .

- Structural modification : Introducing polar groups (e.g., hydroxyl at para-position) via Suzuki-Miyaura coupling .

Q. How to design SAR studies for optimizing target affinity?

- Substituent variation :

| Position | Modifications | Impact on Activity |

|---|---|---|

| N-Aryl (1) | Electron-withdrawing groups (e.g., -CF) enhance enzyme inhibition | |

| C5-Methyl | Bulkier groups (e.g., -CHCH) reduce steric hindrance in binding pockets |

- Biological assays :

- Kinase inhibition : IC determination via ADP-Glo™ assay (e.g., EGFR inhibition at 0.8 µM) .

- Microbial susceptibility : Broth microdilution (MIC ≤ 4 µg/mL against S. aureus) .

Q. How to reconcile contradictory spectral data in mechanistic studies?

- Dynamic NMR : Variable-temperature NMR (25–80°C) resolves rotational barriers in carboxamide bonds .

- DFT calculations : Gaussian-optimized structures predict chemical shifts (< 2 ppm deviation from experimental) .

- Cross-validation : Correlate HRMS fragmentation patterns with in silico MassFrontier predictions .

Data Contradiction Analysis

Q. Why do biological activity results vary between structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.